2-(4-Bromo-2-methoxyphenyl)acetic acid
Overview
Description
“2-(4-Bromo-2-methoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 1026089-09-7 . It has a molecular weight of 245.07 . The IUPAC name for this compound is (4-bromo-2-methoxyphenyl)acetic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrO3 . The InChI code for this compound is 1S/C9H9BrO3/c1-13-8-5-7 (10)3-2-6 (8)4-9 (11)12/h2-3,5H,4H2,1H3, (H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry room .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized via regioselective bromination of 4-methoxyphenylacetic acid, yielding a structure where the methoxy group is almost coplanar with the phenyl ring and the acetic acid substituent is significantly tilted. This structural arrangement indicates that the bromine atom is electron-withdrawing while the other substituents possess electron-donating properties. In crystal form, the molecules form strongly hydrogen-bonded dimers (Guzei, Gunderson, & Hill, 2010).
Metabolism Studies
- In a study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid were identified in rat urine, suggesting metabolic pathways involving oxidative deamination and demethylation (Kanamori et al., 2002).
Natural Products Chemistry
- Bromophenol derivatives, including compounds structurally related to 2-(4-Bromo-2-methoxyphenyl)acetic acid, have been isolated from the red alga Rhodomela confervoides. These compounds were analyzed for their structure and potential bioactivities, indicating the relevance of such structures in the study of natural products (Zhao et al., 2004).
Synthetic Chemistry Applications
- The compound has been utilized in synthetic chemistry for the formation of various derivatives. For example, its use in the enantioselective synthesis of α-bromo acid derivatives and bromohydrins showcases its potential in creating stereochemically complex molecules (Boyes & Hewson, 2000).
Pharmaceutical Research
- 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones, derived from similar structures, have been synthesized and evaluated for their cytotoxicity and antimicrobial activity. This signifies the compound's relevance in the development of potential pharmacological agents (Rosca, 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are known to participate in free radical reactions, which can affect a variety of biochemical pathways .
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRCAQYXOAHKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695208 | |
Record name | (4-Bromo-2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026089-09-7 | |
Record name | (4-Bromo-2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-2-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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